molecular formula C26H25N5O4 B2448344 4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1019153-99-1

4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B2448344
CAS No.: 1019153-99-1
M. Wt: 471.517
InChI Key: WQNWCMABDRFNSA-UHFFFAOYSA-N
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Description

4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a piperazine ring, a methoxyphenyl group, and a pyrazolopyrazine core. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling with the pyrazolopyrazine core. Key steps include:

    Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Coupling Reactions: The benzodioxole and piperazine intermediates are coupled with the pyrazolopyrazine core through nucleophilic substitution reactions.

    Formylation: The final step involves the formylation of the pyrazolopyrazine ring to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carboxylic acid.

    Reduction: Formation of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzyme active sites, while the piperazine ring can form hydrogen bonds with receptor proteins. The pyrazolopyrazine core may be involved in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-nitrobenzenecarboxylic acid
  • 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid
  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine

Uniqueness: The uniqueness of 4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group and the pyrazolopyrazine core differentiates it from other similar compounds, providing unique opportunities for interaction with biological targets.

Properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4/c1-33-20-5-3-19(4-6-20)24-21(16-32)25-26(27-8-9-31(25)28-24)30-12-10-29(11-13-30)15-18-2-7-22-23(14-18)35-17-34-22/h2-9,14,16H,10-13,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNWCMABDRFNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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